Vinyltriethylgermane
Overview
Description
Vinyltriethylgermane, also known as vinylgermyl, is an organogermanium compound with the molecular formula C6H15Ge. It is a colorless, volatile liquid with a pungent odor. This compound is used as a precursor to other organogermanium compounds, as a reagent in organic synthesis, and in the production of germanium-containing polymers. It is also used as a catalyst in the production of polysiloxanes.
Scientific Research Applications
Vinyltriethylgermane has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of polysiloxanes, as a reagent in the synthesis of organogermanium compounds, and as a precursor to other organogermanium compounds. It has also been used in the synthesis of a variety of novel organogermanium compounds, such as organogermanium cyclic sulfates and organogermanium-containing polymers.
Mechanism of Action
Vinyltriethylgermane is an organogermanium compound, meaning it contains a germanium atom bonded to an organic molecule. The germanium atom is electron-rich, and can act as an electron donor, donating electrons to other molecules. This electron-donating behavior is what allows this compound to act as a catalyst in the synthesis of polysiloxanes and other organogermanium compounds.
Biochemical and Physiological Effects
This compound is a volatile liquid, and as such is not expected to have any significant biological effects. However, it is important to note that this compound is toxic if inhaled or ingested, and should be handled with care.
Advantages and Limitations for Lab Experiments
Vinyltriethylgermane has several advantages as a reagent in organic synthesis. It is relatively inexpensive, and can be stored for long periods of time without significant degradation. It is also relatively easy to handle and use in lab experiments. However, it is important to note that this compound is toxic, and should be handled with care.
Future Directions
Vinyltriethylgermane has potential applications in a variety of fields, including organic synthesis, polymer synthesis, and materials science. It could be used to synthesize novel organogermanium compounds, such as organogermanium cyclic sulfates and organogermanium-containing polymers. It could also be used to synthesize germanium-containing polymers for use in a variety of applications, such as sensors and medical devices. Additionally, this compound could be used as a catalyst in the synthesis of polysiloxanes, which have potential applications in the fields of electronics and materials science.
properties
IUPAC Name |
ethenyl(triethyl)germane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Ge/c1-5-9(6-2,7-3)8-4/h5H,1,6-8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CILYPIUDEPXAPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Ge](CC)(CC)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Ge | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454227 | |
Record name | VINYLTRIETHYLGERMANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6207-41-6 | |
Record name | VINYLTRIETHYLGERMANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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